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3-(o-Tolyl)propanenitrile

Cat. No.: B7812917
M. Wt: 145.20 g/mol
InChI Key: NILUTMFDHHGQHO-UHFFFAOYSA-N
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Description

3-(o-Tolyl)propanenitrile (CAS RN: 26016-32-0) is an organic compound with the molecular formula C 10 H 11 N and a molecular weight of 145.20 g/mol . This chemical features a propanenitrile chain linked to an ortho-methylphenyl (o-tolyl) group, making it a versatile building block in synthetic organic chemistry. As a nitrile-containing compound, it serves as a valuable precursor for the synthesis of various heterocycles and more complex molecules. Nitrile functional groups are of significant interest in medicinal chemistry due to their presence in a range of bioactive molecules . They are often incorporated as key pharmacophores that can enhance binding affinity and improve pharmacokinetic profiles, such as metabolic stability and bioavailability . Specifically, nitrile-based scaffolds have been extensively researched for their potential as α-glucosidase inhibitors, which is a crucial therapeutic approach for managing type 2 diabetes . Researchers utilize compounds like this compound as a core structure to develop novel therapeutic agents through hybridization strategies. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B7812917 3-(o-Tolyl)propanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILUTMFDHHGQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 O Tolyl Propanenitrile

Electrophilic and Nucleophilic Reactivity at the Nitrile Moiety

The nitrile group (-C≡N) is a key functional group characterized by a polarized triple bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This polarity governs the reactivity of the nitrile moiety in 3-(o-Tolyl)propanenitrile.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid or its corresponding salt. chemguide.co.uk The reaction can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. libretexts.orglibretexts.orglumenlearning.com A subsequent series of proton transfers and tautomerization yields an amide intermediate. This amide can then undergo further acid-catalyzed hydrolysis to produce a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For this compound, this reaction would yield 3-(o-tolyl)propanoic acid and ammonium chloride when using hydrochloric acid. chemguide.co.uk

In a base-catalyzed mechanism, a strong nucleophile like the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.comyoutube.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia. chemguide.co.ukyoutube.com Therefore, reacting this compound with sodium hydroxide solution would yield sodium 3-(o-tolyl)propanoate and ammonia. chemguide.co.uk

While these general mechanisms are well-established for nitriles, specific kinetic and mechanistic studies detailing the hydration and hydrolysis of this compound are not extensively documented in the literature. However, kinetic modeling has been successfully applied to develop selective hydroxide-promoted hydrolysis processes for converting other nitriles into amides, indicating that reaction conditions can be optimized to control the extent of hydrolysis. acs.org

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by a variety of nucleophiles. wikipedia.org These nucleophilic addition reactions break the pi bonds of the carbon-nitrogen triple bond. wikipedia.org

Common nucleophilic additions to nitriles include:

Reaction with Grignard Reagents: Organometallic compounds like Grignard reagents add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.orgwikipedia.org

Reduction: Nitriles can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions, ultimately yielding a primary amine after an aqueous workup. libretexts.org Reduction of this compound would produce 3-(o-tolyl)propan-1-amine. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used to stop the reaction at the aldehyde stage after hydrolysis of the intermediate imine. libretexts.org

Reactivity at the α-Carbon and Aryl Substituent

Beyond the nitrile group, this compound possesses two other sites of reactivity: the α-carbon (the carbon atom adjacent to the nitrile group) and the tolyl aromatic ring.

The protons on the carbon atom alpha (α) to the nitrile group exhibit enhanced acidity. youtube.com This increased acidity is due to the strong electron-withdrawing inductive effect of the cyano group and the resonance stabilization of the resulting carbanion (enolate-like anion). youtube.com Because of this acidity, a strong base is required to deprotonate the α-carbon effectively. youtube.com

Recent research has focused on the α-alkylation of nitriles using alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. liv.ac.ukresearchgate.netrsc.org This environmentally benign approach generates water as the only byproduct. liv.ac.ukresearchgate.net The mechanism involves the catalyst dehydrogenating the alcohol to an aldehyde, which then undergoes a condensation reaction with the nitrile. The resulting α,β-unsaturated nitrile is then hydrogenated by the catalyst to yield the α-alkylated product. rsc.orgorganic-chemistry.org Catalysts based on transition metals such as cobalt, manganese, and iron have been shown to be effective for this transformation. liv.ac.ukorganic-chemistry.orgresearchgate.net

Table 1: Examples of Cobalt-Catalyzed α-Alkylation of Nitriles with Primary Alcohols researchgate.netorganic-chemistry.org
Nitrile SubstrateAlcohol SubstrateCatalyst SystemTemperature (°C)Yield (%)
Phenylacetonitrile (B145931)Benzyl alcoholCobalt Complex / KOH14095
Phenylacetonitrile1-ButanolCobalt Complex / KOtBu14085
4-ChlorophenylacetonitrileBenzyl alcoholCobalt Complex / KOH14093
3-(p-Tolyl)propanenitrileBenzyl alcoholCobalt Complex / KOH14088

The tolyl ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution is directed by the existing substituents on the ring: the methyl group (-CH₃) and the propylnitrile group (-CH₂CH₂CN).

Both the methyl group and the alkyl chain are classified as activating, ortho-, para-directing groups. wikipedia.orglibretexts.orgorganicchemistrytutor.com They donate electron density to the ring, making it more nucleophilic and stabilizing the carbocation intermediate (arenium ion) formed during the reaction. libretexts.orgchemistrytalk.org

In this compound, the methyl group is at position 2 (ortho to the propylnitrile chain).

The methyl group directs incoming electrophiles to its ortho (position 3) and para (position 6) positions.

The propylnitrile group (an alkyl group) directs incoming electrophiles to its ortho (position 6) and para (position 4) positions.

The directing effects are therefore reinforced at position 6 (ortho to both groups) and also active at positions 3 and 4. Steric hindrance from the relatively bulky propylnitrile chain might slightly disfavor substitution at position 6 compared to position 4. Therefore, a mixture of products is expected, with substitution at positions 4 and 6 likely predominating.

Table 2: Predicted Major Products for Electrophilic Aromatic Substitution of this compound
ReactionElectrophile (E+)Predicted Major Substitution Positions
Nitration (HNO₃, H₂SO₄)NO₂⁺4-nitro and 6-nitro products
Halogenation (Br₂, FeBr₃)Br⁺4-bromo and 6-bromo products
Friedel-Crafts Alkylation (R-Cl, AlCl₃)R⁺4-alkyl and 6-alkyl products
Friedel-Crafts Acylation (RCOCl, AlCl₃)RCO⁺4-acyl and 6-acyl products

Reaction Mechanism Elucidation and Kinetic Analysis

Elucidating the precise reaction mechanisms requires detailed kinetic studies. For the reactions of this compound, mechanistic pathways can be proposed based on established principles.

Nitrile Hydrolysis: The mechanism involves the formation of an amide intermediate. chemguide.co.uk Kinetic studies of nitrile hydrolysis, often involving coordinated nitriles, help to understand the rate-determining steps and the role of the catalyst. acs.org

α-Alkylation: Mechanistic investigations, including deuterium labeling experiments, for the "borrowing hydrogen" alkylation of nitriles confirm that the reaction proceeds through alcohol dehydrogenation, condensation, and subsequent hydrogenation of the α,β-unsaturated nitrile intermediate. researchgate.net Kinetic studies can determine the rate-limiting step, which in some systems is the hydrogenation of the olefin intermediate. liv.ac.uk

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. organicchemistrytutor.com The first step, the attack of the aromatic ring on the electrophile, is typically the slow, rate-determining step because it temporarily disrupts aromaticity. chemistrytalk.org The subsequent deprotonation is fast and restores the stable aromatic system. chemistrytalk.org

Kinetic analysis, such as reaction progress kinetic analysis and the study of isotope effects, are powerful tools for understanding these mechanisms. nih.gov For instance, hydrogen deuterium exchange studies can be used to determine the kinetic acidity of α-protons. nih.gov While specific kinetic data for this compound is limited, these established analytical methods provide the framework for future mechanistic investigations.

An article focusing on the specific chemical reactivity and mechanistic investigations of this compound cannot be generated at this time. A comprehensive search of scientific literature and chemical databases did not yield specific research findings, detailed kinetic studies, or investigations into the stereochemical control for this particular compound.

The provided outline requires in-depth analysis of reaction intermediates, transition states, rate-determining steps, and stereochemistry, including data tables and detailed research findings. This level of specific information is not publicly available for this compound.

General information regarding the chemical reactivity of nitriles is available. For instance, the hydrolysis of nitriles to carboxylic acids can proceed through acid- or base-catalyzed mechanisms, typically involving an amide intermediate. However, without specific studies on this compound, a detailed and scientifically accurate discussion that adheres to the strict requirements of the requested outline is not possible.

To provide the requested article, specific experimental or computational studies on the chemical reactivity of this compound would be required. As this information is not currently available in the public domain, the generation of the article with the specified content and structure cannot be fulfilled.

Synthesis and Chemical Transformations of 3 O Tolyl Propanenitrile Derivatives and Analogues

Synthesis of Hydroxylated Analogues (e.g., 3-Hydroxy-3-(o-tolyl)propanenitrile)

The synthesis of β-hydroxynitriles, such as 3-hydroxy-3-(o-tolyl)propanenitrile, can be achieved through the reaction of an aldehyde with a cyanide source. A common method involves the addition of hydrogen cyanide to an aldehyde or ketone, a reaction that produces a hydroxynitrile, historically known as a cyanohydrin. For the synthesis of 3-hydroxy-3-(o-tolyl)propanenitrile, o-tolualdehyde would serve as the starting material.

The reaction is typically not performed with hydrogen cyanide gas due to its extreme toxicity. Instead, the aldehyde is mixed with a solution of sodium or potassium cyanide in water, followed by the addition of an acid, such as sulfuric acid, to generate hydrogen cyanide in situ. The pH of the solution is carefully maintained around 4-5 to ensure the optimal reaction rate. This process is generally carried out at room temperature. The reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the β-hydroxynitrile.

While a specific laboratory synthesis for 3-hydroxy-3-(o-tolyl)propanenitrile is not detailed in the provided search results, the general applicability of this method to aromatic aldehydes suggests its feasibility. A related compound, 3-hydroxy-2,2-dimethyl-3-(m-tolyl)propanenitrile, is commercially available, indicating that synthetic routes to tolyl-substituted β-hydroxynitriles are established.

Synthesis of Ketone-Containing Analogues (e.g., 3-Oxo-3-(o-tolyl)propanenitrile)

The synthesis of β-ketonitriles, such as 3-oxo-3-(o-tolyl)propanenitrile, is often accomplished through a Claisen condensation reaction. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. For the synthesis of 3-oxo-3-(o-tolyl)propanenitrile, an ester of o-toluic acid, such as methyl o-toluate, would be reacted with acetonitrile (B52724).

The mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of the nitrile by a strong base, such as sodium ethoxide or sodium hydride, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of an alkoxide group from the tetrahedral intermediate results in the formation of the β-ketonitrile. The use of a strong base is crucial to drive the reaction to completion by deprotonating the product, which is more acidic than the starting nitrile.

A specific example of this type of transformation is the reaction of methyl benzoate with propionitrile (B127096) in the presence of sodium hydride in toluene, which yields the corresponding β-ketonitrile. This general procedure can be adapted for the synthesis of 3-oxo-3-(o-tolyl)propanenitrile. The ortho, meta, and para isomers of 3-oxo-3-(tolyl)propanenitrile are commercially available, indicating that their synthesis is well-established.

Reactants Product Reaction Type Key Reagents
o-Toluic acid ester and Acetonitrile3-Oxo-3-(o-tolyl)propanenitrileClaisen CondensationStrong base (e.g., Sodium Hydride)
m-Toluic acid ester and Acetonitrile3-Oxo-3-(m-tolyl)propanenitrileClaisen CondensationStrong base (e.g., Sodium Hydride)
p-Toluic acid ester and Acetonitrile3-Oxo-3-(p-tolyl)propanenitrileClaisen CondensationStrong base (e.g., Sodium Hydride)

Alpha-Substituted and Aromatic Ring-Modified Derivatives

The synthesis of 2-(o-tolyl)propanenitrile, an alpha-substituted derivative, can be envisioned through the alkylation of o-tolylacetonitrile. This reaction would involve the deprotonation of the α-carbon of o-tolylacetonitrile with a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form a carbanion. This carbanion can then be reacted with an alkylating agent, such as methyl iodide, to introduce a methyl group at the alpha position, yielding 2-(o-tolyl)propanenitrile.

While a specific synthesis for 2-(o-tolyl)propanenitrile was not found, the commercial availability of the closely related 2-(o-tolyl)acetonitrile suggests that the precursor is accessible. Furthermore, a patent describes the use of 2-cyclohexylidene-2-o-tolyl acetonitrile, indicating that alpha-substituted o-tolylacetonitrile derivatives are known in the literature. The synthesis of a related compound, 2-[2-methoxy-3-(o-tolylthio)phenyl]acetonitrile, was achieved by reacting o-tolyl 2-methoxy-3-chloromethylphenyl thioether with sodium cyanide in dimethyl sulfoxide, demonstrating a method for introducing the cyanomethyl group to a tolyl-containing scaffold.

The synthesis of the meta and para isomers of 3-(tolyl)propanenitrile would follow similar synthetic routes to the ortho isomer, starting from the corresponding m-tolualdehyde or p-tolualdehyde for the hydroxylated analogues, or methyl m-toluate or methyl p-toluate for the ketone-containing analogues. The commercial availability of 3-(ethyl(m-tolyl)amino)propanenitrile and 3-(p-tolylsulfanyl)-propionitrile further indicates that meta and para-substituted tolylpropanenitrile derivatives are synthetically accessible.

A direct comparative study of the synthesis of the ortho, meta, and para isomers of 3-(tolyl)propanenitrile was not found in the search results. However, a study on the preparation and property comparison of ortho, meta, and para autocatalytic phthalonitrile compounds with amino groups provides some insight into the influence of isomerism. researchgate.netscispace.com This study revealed that the position of the functional group on the benzene ring affects the reactivity and physical properties of the monomers. researchgate.netscispace.com For instance, the meta and para isomers of the phthalonitrile compounds exhibited better reactivity, while the ortho isomer had a larger processing window. researchgate.netscispace.com These findings suggest that the position of the methyl group in tolylpropanenitrile isomers could similarly influence their reactivity in subsequent chemical transformations and their physical properties, such as melting and boiling points. The electronic and steric effects of the methyl group, which differ between the ortho, meta, and para positions, would be expected to play a significant role. masterorganicchemistry.com

Isomer Potential Influence on Properties
OrthoSteric hindrance from the adjacent methyl group may affect reaction rates and accessibility of the nitrile group.
MetaElectronic effects of the methyl group are primarily inductive.
ParaThe methyl group is in a position to exert both inductive and hyperconjugative electronic effects, potentially influencing the reactivity of the aromatic ring.

Derivatization of the Nitrile Group for Heterocyclic and Polyfunctional Compounds

The nitrile group of 3-(o-tolyl)propanenitrile and its derivatives is a versatile functional group that can be transformed into a variety of other functionalities, leading to the synthesis of heterocyclic and polyfunctional compounds.

One common transformation is the hydrolysis of the nitrile to a carboxylic acid or an amide. Another important reaction is the reduction of the nitrile to a primary amine. These transformations open up a wide range of possibilities for further derivatization.

Furthermore, the nitrile group can be involved in catalyst-controlled cyclization reactions. For instance, the reaction of 2-indolylmethanols with azonaphthalene can be controlled by the choice of catalyst to produce a diversity of indole-fused scaffolds. scispace.com This highlights the potential for developing selective and efficient methods for the synthesis of complex heterocyclic systems from nitrile-containing precursors.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 3-(o-Tolyl)propanenitrile is anticipated to reveal distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the ortho-substituted tolyl group would likely appear as a complex multiplet in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm, due to spin-spin coupling between the adjacent non-equivalent protons.

The aliphatic portion of the molecule, the propanenitrile chain, would give rise to two characteristic signals. The two protons on the carbon adjacent to the aromatic ring (benzylic protons) are expected to produce a triplet, while the two protons adjacent to the nitrile group would also appear as a triplet, both likely in the range of 2.5 to 3.0 ppm. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic-H7.0 - 7.5Multiplet
CH₃~2.3Singlet
Ar-CH₂-2.7 - 3.0Triplet
-CH₂-CN2.5 - 2.8Triplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The nitrile carbon is characteristically found in the downfield region, typically around 118-120 ppm. The aromatic carbons of the tolyl group would resonate in the 125-140 ppm range, with the quaternary carbon attached to the propyl chain appearing at a different chemical shift than the protonated aromatic carbons. The methyl carbon of the tolyl group would be observed in the aliphatic region, typically around 20 ppm. The two methylene (B1212753) carbons of the propanenitrile chain would also have distinct signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Nitrile (CN)118 - 120
Aromatic Quaternary-C135 - 140
Aromatic CH125 - 132
Ar-C H₂-~30
-C H₂-CN~18
CH₃~20

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between coupled protons, confirming the connectivity between the two methylene groups in the propanenitrile chain and among the protons on the aromatic ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene and methyl groups would be observed in the 2850-3000 cm⁻¹ range.

Interactive Data Table: Predicted FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N Stretch2240 - 2260Medium, Sharp
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak

Note: These are predicted values and may vary based on the sampling method.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The nitrile stretch is also typically observable in the Raman spectrum, often as a strong, sharp band. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in Raman spectra. The symmetric C-H stretching vibrations of the aliphatic groups are also typically Raman active. A key advantage of Raman spectroscopy is its ability to be used with aqueous samples, which can be challenging for FTIR.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental composition of the molecular ion, distinguishing it from other ions that may have the same nominal mass.

For this compound, with the molecular formula C₁₀H₁₁N, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Compound Name Calculated Monoisotopic Mass (Da)

An experimental HRMS measurement yielding a mass value extremely close to 145.08915 Da would provide strong evidence for the molecular formula C₁₀H₁₁N.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, providing detailed information about the connectivity of atoms and the presence of specific functional groups.

In an MS/MS experiment, the molecular ion of this compound (m/z 145) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments provide clues to its structure. Aromatic compounds often produce very stable ions, leading to strong molecular ion peaks. libretexts.org The fragmentation of this compound is expected to proceed through characteristic pathways for alkyl-aromatic compounds and nitriles. libretexts.orglibretexts.org Key fragmentation events would include benzylic cleavage and rearrangements.

Table 2: Plausible MS/MS Fragmentation Pattern for this compound

Precursor Ion (m/z) Proposed Fragment Ion Fragment m/z Proposed Neutral Loss
145 [C₉H₉]⁺ (Tolyl-tropylium ion) 105 CH₂CN (Acetonitrile radical)
145 [C₈H₉]⁺ (Xylyl cation) 105 C₂H₂N (Cyanomethyl radical)
145 [C₇H₇]⁺ (Tropylium ion) 91 C₃H₄N (Propionitrile radical)

The most prominent fragmentation would likely involve the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tolyl-substituted tropylium (B1234903) or xylyl cation at m/z 105. Further fragmentation could lead to the classic tropylium ion at m/z 91.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. spectroscopyonline.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine bond lengths, bond angles, and intermolecular interactions.

As a substituted propanenitrile, this compound is expected to be a liquid at standard temperature and pressure, similar to the related compound 3-phenylpropanenitrile. nih.gov Therefore, to perform an XRD analysis, the compound must first be induced to crystallize, typically through slow evaporation from a suitable solvent or by cooling to a low temperature.

While no published crystal structure for this compound is currently available, an XRD analysis would reveal critical structural details. For instance, in the crystal structure of a related aromatic nitrile, C≡N bond lengths were measured to be within the expected range of 1.14–1.16 Å. mdpi.com Such an analysis would also elucidate how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions, such as C-H···N hydrogen bonds or π-π stacking interactions between the aromatic rings, which have been observed in other complex aromatic nitriles. mdpi.com

Advanced Characterization Techniques for Related Materials and Catalysts

The synthesis and application of this compound may involve various other materials, such as catalysts or polymeric matrices. Advanced surface-sensitive and microscopic techniques are crucial for characterizing these related materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS is highly effective for analyzing nitrogen-containing materials. pnas.org For instance, in the characterization of covalent triazine frameworks synthesized from aromatic nitriles, XPS is used to distinguish between different nitrogen species. tudelft.nl The N 1s binding energy for an unreacted nitrile group (C≡N) appears at a distinct position (e.g., ~399.0 eV), which differs from the nitrogen in a triazine ring. tudelft.nl This allows for the assessment of reaction completion or the presence of nitrile functionalities in a polymer or on a catalyst surface. researchgate.net

Table 3: Typical XPS Binding Energies for Related Functional Groups

Element/Orbital Functional Group Typical Binding Energy (eV)
N 1s Nitrile (C≡N) 399.0 - 399.7
N 1s Pyridinic Nitrogen ~398.7
C 1s C-C / C-H ~284.8
C 1s C-N ~286.0

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental information, often with much higher spatial resolution than XPS. kratos.com AES is particularly useful for analyzing small features or creating elemental maps of a surface. kratos.com While detecting nitrogen can be challenging due to the overlap of its primary Auger transition peak (~380 eV) with that of other elements like titanium, alternative secondary transitions can be used for quantification. aip.org AES is effective for determining the elemental composition of surfaces and for depth profiling to analyze the composition of thin films, such as nitride layers used as diffusion barriers. researchgate.net

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface topography of a sample. In the context of materials related to nitriles, SEM is frequently used to study the morphology of nitrile-containing polymers and composites. For example, SEM images of nitrile butadiene rubber (NBR) reveal how fillers like silica (B1680970) are dispersed within the polymer matrix. researchgate.net Similarly, in modified poly(acrylonitrile-butadiene-styrene) (ABS), SEM can clearly show morphological changes on the surface resulting from the chemical modification of nitrile groups. sdcjter.in

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to visualize the internal structure of materials at the nanoscale. TEM is particularly valuable for characterizing catalysts used in nitrile synthesis or hydrogenation. For example, TEM analysis of cobalt nanoparticles used as catalysts for nitrile hydrogenation can reveal their crystal phase, particle size, and distribution. acs.orgnih.gov High-resolution TEM (HRTEM) can even resolve the lattice fringes of crystalline nanoparticles, providing direct evidence of their atomic structure and confirming the preservation of the catalyst's structure during chemical processes. mdpi.com

X-ray Absorption Fine Structure Spectroscopy (XAFS)

X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local geometric and electronic structure of matter. It is particularly valuable for materials where long-range order is absent, making it an ideal tool for detailed analysis of molecular compounds like this compound in various states. The technique is element-specific, allowing for the examination of the environment around a selected atom by tuning the X-ray energy to one of its core-electron absorption edges. The resulting spectrum provides information on the oxidation state, coordination environment, and interatomic distances of the absorbing atom.

The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is within about 50 eV of the absorption edge, is sensitive to the oxidation state and the coordination geometry of the absorbing atom. For this compound, analysis of the C K-edge and N K-edge XANES spectra would reveal information about the electronic structure of the nitrile group and the aromatic tolyl ring. The positions and intensities of the pre-edge and edge features are indicative of the local symmetry and the nature of the chemical bonds. For instance, the N K-edge XANES is sensitive to the hybridization of the nitrogen atom in the nitrile group.

The EXAFS region, extending several hundred eV beyond the edge, provides quantitative information about the local atomic environment of the absorbing atom, including the number and type of neighboring atoms and their distances from the absorbing atom. Analysis of the EXAFS spectrum of this compound would allow for the precise determination of bond lengths, such as the C≡N triple bond, the C-C bonds within the propyl chain and the tolyl group, and the distances between the absorbing atom and its nearest neighbors.

Hypothetical XAFS Data for this compound

Absorption EdgeAbsorbing Atom → Scatterer PairCoordination Number (N)Interatomic Distance (R, Å)Debye-Waller Factor (σ², Ų)
N K-edgeN → C (nitrile)11.160.0025
C K-edge (nitrile)C → N (nitrile)11.160.0025
C K-edge (nitrile)C → C (propyl)11.470.0030
C K-edge (tolyl)C → C (tolyl ring)21.400.0035
C K-edge (tolyl)C → C (methyl)11.510.0032

Note: The data presented in this table is hypothetical and serves to illustrate the type of information that can be obtained from XAFS analysis. The values are based on typical bond lengths and coordination numbers for similar chemical environments. The Debye-Waller factor (σ²) represents the mean square displacement of the atoms and is a measure of the structural disorder.

In a detailed research context, theoretical calculations, such as those based on Density Functional Theory (DFT), would be employed to simulate the XANES spectra of this compound. Comparison of the simulated spectra with experimental data would allow for a more precise assignment of the spectral features and a deeper understanding of the electronic transitions. Such a combined experimental and theoretical approach would provide a comprehensive picture of the local atomic and electronic structure of this compound.

As of the latest available research, detailed theoretical and computational chemistry studies specifically focusing on this compound are not widely present in publicly accessible scientific literature. Consequently, the specific data required to populate the requested article sections on quantum chemical calculations, molecular modeling, and reaction pathway prediction for this particular compound are not available.

General principles of computational chemistry suggest that such studies would involve the use of various software packages and theoretical models to predict the behavior of this compound. For instance, Density Functional Theory (DFT) with specific functionals (like B3LYP) and basis sets (such as 6-311++G(d,p)) would typically be employed to optimize the molecular geometry and calculate electronic properties. Similarly, molecular dynamics simulations would provide insights into the compound's conformational flexibility and intermolecular interactions over time.

However, without specific research dedicated to this compound, any presentation of data tables or detailed findings for the outlined sections would be speculative. Authoritative and scientifically accurate content, as requested, can only be generated based on published and verifiable research, which is currently lacking for this specific molecule.

Therefore, it is not possible to generate the requested article with the required level of detail and accuracy at this time. Further experimental or computational research focusing on this compound would be needed to provide the necessary data for such an analysis.

Theoretical and Computational Chemistry Studies of 3 O Tolyl Propanenitrile

Prediction of Reaction Pathways and Mechanistic Insights

Computational Elucidation of Transition States and Reaction Energetics

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. Through quantum mechanical calculations, such as those based on Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction involving 3-(o-tolyl)propanenitrile. This would involve identifying the structures of reactants, products, and, crucially, the transition states that connect them.

Table 1: Illustrative Data from a Hypothetical Reaction Energetics Study of this compound Hydrolysis

SpeciesRelative Energy (kcal/mol)
This compound + H₂O0.0
Transition State 1+25.3
Intermediate-5.2
Transition State 2+15.8
3-(o-Tolyl)propanoic acid + NH₃-12.7

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies on reaction energetics.

Kinetic Modeling and Rate Constant Prediction

Building upon the energetic data obtained from computational studies, kinetic modeling can be employed to predict the rate of a chemical reaction. An appropriate reactor model is crucial for efficient and optimal process design and simulation. researchgate.netpolimi.it By applying principles of transition state theory, the calculated activation energy can be used to estimate the rate constant of a reaction at a given temperature.

These theoretical rate constants can then be used in larger kinetic models to simulate the behavior of a reaction over time. This can be particularly useful for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize the yield of a desired product. While specific kinetic models for reactions involving this compound are not available in the literature, the general approach would involve simulating the concentrations of reactants, intermediates, and products as a function of time based on the computationally derived rate constants.

Prediction of Molecular Descriptors for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a molecule with its biological activity or chemical reactivity. dergipark.org.tr These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, a variety of molecular descriptors could be calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). dergipark.org.tr

Geometric descriptors: These describe the three-dimensional shape and size of the molecule.

Once calculated, these descriptors can be used to build QSAR models that can predict the reactivity of this compound in various reactions or its potential biological activity. This approach is valuable for screening large numbers of compounds and for designing new molecules with desired properties. dergipark.org.tr

Table 3: Examples of Molecular Descriptors

Descriptor TypeExample Descriptor
TopologicalMolecular Connectivity Index
ElectronicDipole Moment
ElectronicHOMO Energy
ElectronicLUMO Energy
GeometricMolecular Volume

Advanced Applications in Chemical Synthesis and Materials Science Excluding Pharmaceutical and Clinical Applications

Utilization as Key Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

There is no specific information available in the scientific literature detailing the use of 3-(o-Tolyl)propanenitrile as a key synthetic intermediate or building block in the synthesis of complex molecules. While nitriles, in general, are versatile functional groups in organic synthesis, and the tolyl moiety is a common structural motif, the direct application of this specific compound in multi-step synthetic sequences to create elaborate molecular architectures has not been reported.

Contributions to the Development of Specialty Chemicals and Fine Chemicals

The role of this compound in the production of specialty and fine chemicals is not described in available research. Specialty chemicals are valued for their performance and function, and fine chemicals are pure, single substances produced in limited quantities. There are no documented instances of this compound being used as a direct precursor or key intermediate in the manufacturing of such high-value chemical products.

Development of Novel Catalytic Systems Based on Nitrile Ligands or Precursors

While nitrile-containing molecules can serve as ligands for transition metal catalysts, there is no evidence to suggest that this compound has been specifically utilized for this purpose. The development of novel catalytic systems often involves intricate ligand design to influence the catalyst's activity and selectivity. Research in this area has not highlighted this compound or its derivatives as significant components in the design of new catalysts.

Q & A

Q. What are the common synthetic routes for 3-(o-Tolyl)propanenitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cyanoethylation reactions. For example, a protocol similar to the synthesis of 3-(4-Methylpiperidin-1-yl)propionitrile ( ) may employ ethanol as a solvent and piperidine as a catalyst at low temperatures (0–5°C). Reaction optimization should focus on stoichiometry (e.g., molar ratios of o-tolyl derivatives to acrylonitrile precursors) and temperature control to minimize side reactions like polymerization. Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC or GC-MS used to verify purity ≥95% ( ).

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^{13}C NMR can confirm the presence of the o-tolyl group (aromatic protons at δ 6.5–7.5 ppm) and nitrile functionality (C≡N stretch at ~2200 cm1^{-1} in IR).
  • X-ray Crystallography : For definitive conformation analysis, single-crystal X-ray diffraction (e.g., using SHELX programs for refinement) resolves bond angles and torsional strains in the o-tolyl-propanenitrile backbone ().
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10_{10}H11_{11}N) and detects fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Nitriles like this compound require stringent safety measures:
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation ().
  • Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline solutions (e.g., NaOH/ethanol) before disposal via certified hazardous waste services ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For example, imine-enamine tautomerism in derivatives like 2-(o-tolylamino)-3-(o-tolylimino)propanenitrile () can be clarified via variable-temperature NMR or DFT calculations to identify dominant conformers. Cross-validation with X-ray structures (e.g., using SHELXL for refinement) provides definitive geometric data ( ).

Q. What strategies optimize the synthesis of this compound for unstable intermediates?

  • Methodological Answer : For air/moisture-sensitive intermediates (e.g., Grignard reagents or enolates), employ inert atmosphere techniques (Schlenk line or glovebox) and low-temperature quench methods. Catalytic systems like Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity for o-tolyl substitution. Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy to detect transient species ().

Q. How does the electronic nature of the o-tolyl group influence the reactivity of this compound in organocatalytic applications?

  • Methodological Answer : The methyl group in the o-tolyl moiety induces steric hindrance and electron-donating effects, which can be quantified via Hammett σ+^+ values. Comparative studies with meta- or para-substituted analogs (e.g., 3-(m-Tolyl)propanenitrile) using kinetic isotope effect (KIE) experiments or computational modeling (DFT) reveal substituent effects on reaction rates and selectivity in Michael additions or cycloadditions ().

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) achieves ppb-level detection of impurities like unreacted o-tolyl precursors or nitrile dimers. Headspace GC-MS is recommended for volatile byproducts ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.